molecular formula C6H7ClN2 B1439278 6-Chloro-5-methylpyridin-2-amine CAS No. 442129-37-5

6-Chloro-5-methylpyridin-2-amine

Cat. No.: B1439278
CAS No.: 442129-37-5
M. Wt: 142.58 g/mol
InChI Key: KPZRCZMNXPBHEH-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridin-2-amine typically involves a multi-step process. One of the efficient synthetic routes starts from 2-amino-6-chloropyridine. The crucial step in this synthesis is the methylation at the 5th position, which is achieved via a Suzuki-Miyaura cross-coupling reaction. This method avoids the use of peroxides, making it safer and more efficient .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using the same synthetic route. The process involves the use of palladium catalysts and boronic acids in the Suzuki-Miyaura cross-coupling reaction, followed by purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-5-methylpyridin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridin-2-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate for lumacaftor, the compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiding in the proper folding and function of the protein. This interaction helps in alleviating the symptoms of cystic fibrosis by improving the chloride ion transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyridine: A precursor in the synthesis of 6-Chloro-5-methylpyridin-2-amine.

    5-Bromo-6-chloropyridin-2-amine: Another halogenated pyridine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of lumacaftor highlights its importance in medicinal chemistry .

Properties

IUPAC Name

6-chloro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZRCZMNXPBHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663742
Record name 6-Chloro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442129-37-5
Record name 6-Chloro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-(6-chloro-5-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (4.00 g, 17.7 mmol) was added 6 N HCl (20 mL) at room temperature. The mixture was stirred at 80° C. for 12 hours. The reaction mixture was basified with drop-wise addition of sat. NaHCO3 to pH 8-9, and then the mixture was extracted with CH2Cl2 (3×). The organic phases were dried over Na2SO4 and evaporated under vacuum to obtain the 6-chloro-5-methyl-pyridin-2-ylamine (900 mg, 36%). 1H NMR (400 MHz, CDCl3) δ 7.28 (d, J=8.0 Hz, 1H), 6.35 (d, J=8.0 Hz, 1H), 4.39 (br s, 2H), 2.22 (s, 3H). MS (ESI) m/z: 143 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety and efficiency advantages of the new synthesis method for 6-chloro-5-methylpyridin-2-amine described in the research paper?

A1: The research paper ) presents a novel synthesis route for this compound that avoids the use of peroxides []. Peroxides can be hazardous due to their explosive nature, posing significant safety risks in large-scale manufacturing. By eliminating the use of peroxides, this new method enhances the safety profile of the synthesis process. Additionally, the paper highlights that this new route offers improved efficiency, although specific details about yield improvements or cost reductions are not provided.

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